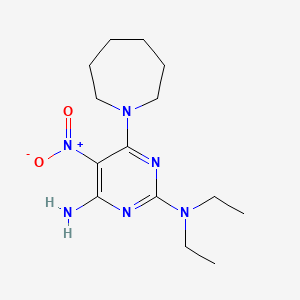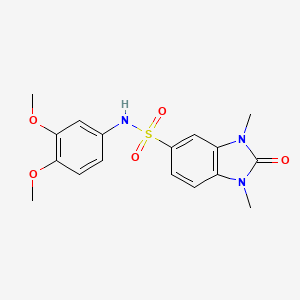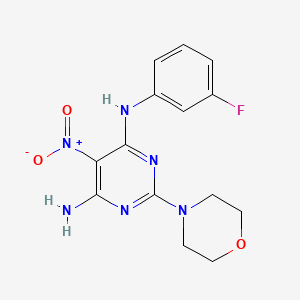
6-(azepan-1-yl)-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound featuring a pyrimidine ring substituted with an azepane moiety, diethyl groups, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the azepane ring and nitro group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the azepane ring.
Applications De Recherche Scientifique
6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of 6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(AZEPAN-1-YL)-N-CARBAMIMIDOYLNICOTINAMIDE: Known for its potent inhibition of certain ion channels.
1-(2-(AZEPAN-1-YL)NICOTINOYL)GUANIDINE: Studied for its antiviral properties.
Uniqueness
6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H24N6O2 |
|---|---|
Poids moléculaire |
308.38 g/mol |
Nom IUPAC |
6-(azepan-1-yl)-2-N,2-N-diethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H24N6O2/c1-3-18(4-2)14-16-12(15)11(20(21)22)13(17-14)19-9-7-5-6-8-10-19/h3-10H2,1-2H3,(H2,15,16,17) |
Clé InChI |
HFLBAKKANKDXFQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B11257994.png)
![7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258023.png)
![2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11258028.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B11258033.png)

![2-(4-chlorophenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11258044.png)
![N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B11258046.png)

![N-Cyclopentyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258057.png)
![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11258063.png)

![7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11258080.png)
![5-[(Cyclopentylacetyl)amino]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11258085.png)

